Methoxy-bis(2-methoxycarbonyl-ethyl)-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(methoxyazanediyl)dipropionate typically involves the esterification of β-alanine derivatives. One common method includes the reaction of β-alanine with methoxyacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Dimethyl 3,3’-(methoxyazanediyl)dipropionate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(methoxyazanediyl)dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,3’-(methoxyazanediyl)dipropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving β-alanine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(methoxyazanediyl)dipropionate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic pathways related to β-alanine. The methoxy group may enhance its bioavailability and interaction with target proteins .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,3’-(methylazanediyl)dipropanoate: Similar structure but with a methyl group instead of a methoxy group.
Dimethyl 3,3’-(ethoxyazanediyl)dipropionate: Contains an ethoxy group instead of a methoxy group.
Uniqueness
Dimethyl 3,3’-(methoxyazanediyl)dipropionate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it distinct from its analogs .
Biological Activity
Methoxy-bis(2-methoxycarbonyl-ethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of methoxycarbonyl ethyl amine derivatives with appropriate reagents under controlled conditions. The synthetic pathway often includes steps such as esterification and amination, which yield the target compound in moderate to high yields.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro assays. Key findings include:
- Cytotoxicity : The compound demonstrates significant cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and CaCo-2 (colorectal adenocarcinoma). The IC50 values indicate its potency, with lower values suggesting higher efficacy.
Cell Line | IC50 (µM) |
---|---|
A549 | 15.74 ± 1.7 |
CaCo-2 | 13.95 ± 2.5 |
HaCaT (normal) | >100 |
- Mechanism of Action : Studies have shown that this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells upon treatment, indicating a potential mechanism for its anticancer activity.
Case Studies
- Anticancer Activity : In a study evaluating various derivatives of bis(2-aminoethyl)amine, this compound exhibited notable growth inhibition across multiple cancer cell lines. The compound's ability to inhibit interleukin release was particularly pronounced, suggesting an anti-inflammatory mechanism that may complement its cytotoxic effects .
- Antimicrobial Properties : Another study highlighted the antibacterial efficacy of methoxy-substituted derivatives against Gram-positive bacteria, demonstrating that modifications to the methoxy groups can enhance antimicrobial activity . this compound showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Methoxy Groups : The presence and position of methoxy groups significantly affect both cytotoxicity and selectivity towards cancer cells.
- Alkyl Chain Length : Variations in the ethyl chain length have been associated with changes in lipophilicity and cellular uptake, impacting overall efficacy.
Properties
Molecular Formula |
C9H17NO5 |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
methyl 3-[methoxy-(3-methoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C9H17NO5/c1-13-8(11)4-6-10(15-3)7-5-9(12)14-2/h4-7H2,1-3H3 |
InChI Key |
RVFLYNFFAHLVLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN(CCC(=O)OC)OC |
Origin of Product |
United States |
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